5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

Description

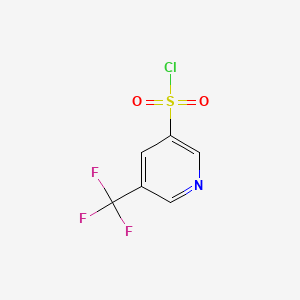

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride (CAS: 1060802-03-0) is a fluorinated sulfonyl chloride derivative with the molecular formula C₆H₃ClF₃NO₂S and a molecular weight of 245.61 g/mol . It is characterized by a pyridine ring substituted with a sulfonyl chloride group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is commercially available with purity levels ranging from 95% to 99.5% and is stored under inert atmospheres at 2–8°C to prevent decomposition .

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUURWHCYTYUNCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-03-0 | |

| Record name | 5-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in the presence of hydrochloric acid. The reaction conditions are carefully controlled to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Catalysts: In some cases, catalysts such as bases (e.g., triethylamine) are used to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Scientific Research Applications

Chemistry: In chemistry, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of functionalized pyridine derivatives .

Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules, making this compound a useful intermediate in drug discovery .

Industry: In the industrial sector, 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of new covalent bonds. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-72-4)

- Molecular Formula: C₆H₃ClF₃NO₂S (same as the 3-sulfonyl isomer).

- Key Differences : The sulfonyl chloride group is at the 2-position instead of the 3-position. This positional change alters electronic and steric properties, affecting reactivity in nucleophilic substitution reactions. For example, the 2-sulfonyl isomer may exhibit reduced steric hindrance in certain coupling reactions compared to the 3-sulfonyl derivative .

(b) 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride

- Synonym: Listed as a related compound in synthesis protocols .

Non-Fluorinated Pyridine Sulfonyl Chlorides

(a) Pyridine-3-sulfonyl chloride (CAS: 16133-25-8)

- Molecular Formula: C₅H₄ClNO₂S, MW = 177.61 g/mol .

- Comparison :

(b) 2-Chloro-pyridine-3-sulfonyl chloride

- Molecular Formula: C₅H₃Cl₂NO₂S, MW = 212.05 g/mol .

Fluorinated Heterocyclic Sulfonyl Chlorides

(a) 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one

Physicochemical and Reactivity Comparison

Key Observations:

Electron-Withdrawing Effects: The -CF₃ group in 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride enhances electrophilicity at the sulfonyl chloride site, making it more reactive toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs .

Stability : Fluorinated derivatives generally exhibit higher thermal and hydrolytic stability due to the strong C-F bond, reducing premature decomposition during storage .

Toxicity: The trifluoromethyl group may increase lipophilicity, raising bioaccumulation risks compared to non-fluorinated sulfonyl chlorides .

Biological Activity

5-(Trifluoromethyl)pyridine-3-sulfonyl chloride is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group and a sulfonyl chloride functional group . Its molecular formula is CHClFNOS, with a molecular weight of approximately 280.05 g/mol. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potential of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride as an antimicrobial agent. It has been noted for its selective activity against Chlamydia trachomatis, a significant pathogen responsible for various infections. The compound demonstrated effectiveness in impairing the growth of this pathogen without affecting host cell viability, indicating its potential as a selective therapeutic agent .

Table 1: Antimicrobial Activity of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride

| Compound | Target Pathogen | Activity | Selectivity | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride | C. trachomatis | Inhibitory effect observed | High |

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets, altering their activity. The trifluoromethyl group is believed to enhance binding affinity or selectivity towards these targets, which may include enzymes or receptors involved in cellular pathways .

Synthesis Methods

The synthesis of 5-(trifluoromethyl)pyridine-3-sulfonyl chloride can be achieved through various methods, including nucleophilic substitution reactions where the sulfonyl chloride moiety reacts with different nucleophiles such as amines or thiols to form sulfonamides. The versatility in synthetic pathways allows for the generation of various derivatives that may exhibit enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationships (SAR) of compounds containing the trifluoromethyl group. For instance, modifications to the aromatic regions of sulfonylpyridine derivatives have shown promising results in enhancing antichlamydial activity. Notably, compounds with electron-withdrawing groups at specific positions exhibited improved efficacy compared to their non-fluorinated counterparts .

Table 2: Structure-Activity Relationships (SAR) of Trifluoromethyl Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The primary synthetic route involves reacting 3-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during sulfonation to avoid side reactions (e.g., decomposition or over-sulfonation) .

- Stoichiometry : A 1:1.2 molar ratio of pyridine derivative to chlorosulfonic acid minimizes unreacted starting material .

- Purification : Use cold ether precipitation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the absence of impurities (e.g., residual solvents or sulfonic acid byproducts). Key signals:

- ¹H NMR (CDCl₃): δ 8.9 ppm (pyridine H-6), δ 8.5 ppm (H-4) .

- HPLC : Reverse-phase C18 column with UV detection (254 nm) quantifies purity. Retention time: ~6.2 min under isocratic acetonitrile/water (70:30) .

- Elemental Analysis : Match experimental C, H, N, S values with theoretical calculations (e.g., C: 28.2%, Cl: 12.5%) .

Advanced Research Questions

Q. What strategies can be employed to mitigate competing reactions during sulfonylation using 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride?

- Methodological Answer : Competing hydrolysis or nucleophilic substitution can be minimized by:

- Solvent Choice : Use anhydrous dichloromethane or THF to reduce water-mediated hydrolysis .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation of alcohols/amines, reducing reaction time and side products .

- Low-Temperature Workflow : Perform reactions at –20°C for sterically hindered nucleophiles to improve regioselectivity .

Q. How can derivatization with this compound enhance detection sensitivity in mass spectrometry?

- Methodological Answer :

- Derivatization Protocol : React 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride with hydroxyl or amine groups (e.g., in steroids or peptides) at pH 8.5 (borate buffer).

- LC-MS/MS Advantages :

- Ionization Efficiency : The trifluoromethyl group enhances electrospray ionization (ESI) signal intensity by 3–5× compared to non-fluorinated analogs .

- Fragmentation Patterns : Diagnostic fragments at m/z 177 (sulfonyl ion) and 130 (pyridine ring) aid structural confirmation .

Q. How do computational studies predict the reactivity of 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to model transition states. Results show:

- Activation Energy : 18.3 kcal/mol for substitution at the sulfonyl chloride group, lower than non-fluorinated analogs (22.1 kcal/mol) due to electron-withdrawing CF₃ .

- Comparative Reactivity :

Data Contradiction Analysis

Q. Why do reported yields for 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride vary across studies, and how can reproducibility be improved?

- Analysis :

- Contradiction Source : Discrepancies arise from differing purification methods (e.g., distillation vs. chromatography) and moisture control .

- Resolution :

Use inert atmosphere (N₂/Ar) during synthesis to prevent hydrolysis.

Standardize purity assessment via HPLC with internal standards .

Safety and Handling Considerations

Q. What are the critical safety protocols for handling 5-(Trifluoromethyl)pyridine-3-sulfonyl chloride in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.